molecular formula C20H18ClN5O B15167561 N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea CAS No. 606105-38-8

N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea

Cat. No.: B15167561
CAS No.: 606105-38-8
M. Wt: 379.8 g/mol
InChI Key: GUYYFUOQHHNMDJ-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea is a synthetic urea derivative featuring a 2-chlorophenyl group and a quinoline-based substituent. The quinoline moiety is substituted with a cyano group at position 3 and a methyl group at position 6, which confers distinct electronic and steric properties. The urea linker serves as a critical pharmacophore, enabling hydrogen bonding interactions with biological targets such as kinases or G protein-coupled receptors (GPCRs) .

Properties

CAS No.

606105-38-8

Molecular Formula

C20H18ClN5O

Molecular Weight

379.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-1-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]urea

InChI

InChI=1S/C20H18ClN5O/c1-13-6-7-17-14(10-13)11-15(12-22)19(25-17)24-8-9-26(20(23)27)18-5-3-2-4-16(18)21/h2-7,10-11H,8-9H2,1H3,(H2,23,27)(H,24,25)

InChI Key

GUYYFUOQHHNMDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)NCCN(C3=CC=CC=C3Cl)C(=O)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, followed by the introduction of the cyano group and subsequent urea formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with the target molecule:

N-(2-Chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea
  • Molecular Formula : C₁₃H₈Cl₂F₃N₃O
  • Molecular Weight : 350.12 g/mol
  • Features: Replaces the quinoline moiety with a pyridyl group substituted with chlorine and trifluoromethyl groups. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the cyano group in the target compound .
N-(3-Chlorophenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
  • CAS No.: 1858256-58-2
  • Features : Positional isomer of the chlorophenyl group (3- vs. 2-chlorophenyl) and a pyridyl substituent with methyl and trifluoromethyl groups. The 3-chlorophenyl configuration may alter receptor binding selectivity .
Cl-4AS-1
  • Structure: Indenoquinoline backbone with a 2-chlorophenyl carboxamide group.
  • Features : Shares the 2-chlorophenyl motif but lacks the urea linker, instead utilizing a carboxamide group. This structural difference likely impacts target specificity and pharmacokinetics .
FTBU-1
  • Structure : Urea derivative with benzimidazole and thiazole substituents.

Comparative Data Table

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Features
Target Compound Quinoline + Urea 3-Cyano, 6-methylquinoline; 2-chlorophenyl Not provided High H-bond potential; kinase/GPCR targeting
N-(2-Chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea Pyridyl + Urea CF₃, Cl-pyridyl; 2-chlorophenyl 350.12 Enhanced lipophilicity
N-(3-Chlorophenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea Pyridyl + Urea CF₃, methyl-pyridyl; 3-chlorophenyl Not provided Altered receptor selectivity
Cl-4AS-1 Indenoquinoline Carboxamide; 2-chlorophenyl Not provided Non-urea linker; GPCR modulation
FTBU-1 Benzimidazole + Urea Thiazole; benzimidazole Not provided Heterocyclic targeting

Pharmacological and Physicochemical Insights

  • The methyl group improves solubility, balancing the hydrophobicity of the chlorophenyl group.
  • Pyridyl Analogs () : Trifluoromethyl groups enhance metabolic stability but may reduce aqueous solubility. Positional isomerism (2- vs. 3-chlorophenyl) significantly impacts target engagement .
  • Cl-4AS-1: The indenoquinoline scaffold and carboxamide linker suggest divergent biological targets, such as steroid hormone receptors, compared to urea-based compounds .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural integrity of N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy can confirm proton environments and carbon frameworks, particularly distinguishing the quinoline, chlorophenyl, and urea moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves stereochemical details, as demonstrated in analogous quinoline derivatives .

Q. How does the urea moiety influence the compound’s physicochemical properties and biological interactions?

  • Methodological Answer :

  • Hydrogen Bonding : The urea group participates in hydrogen bonding with biological targets (e.g., enzymes) and influences solubility in polar solvents. Solubility challenges in hydrophobic assays can be mitigated using DMSO/water co-solvent systems .
  • Stability : Urea derivatives are prone to hydrolysis under acidic/basic conditions; stability studies should use buffered solutions (pH 6–8) and monitor degradation via HPLC .

Advanced Research Questions

Q. What synthetic strategies optimize coupling reactions between the quinoline and chlorophenyl-urea moieties?

  • Methodological Answer :

  • Coupling Agents : Use EDCI/HOBt or DCC/DMAP to activate carboxylic acid intermediates, improving yields in amide bond formation .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and enhances regioselectivity in quinoline-amine coupling .
  • Steric Hindrance Mitigation : Introduce bulky protecting groups (e.g., tert-butoxycarbonyl) on the quinoline amine to prevent side reactions during urea linkage formation .

Q. How can researchers resolve contradictions in reported enzyme inhibition data (e.g., IC50 variability) across studies?

  • Methodological Answer :

  • Assay Standardization : Control variables such as enzyme isoforms (e.g., IDH1 vs. IDH2), co-factor concentrations (Mg²⁺, NADPH), and pH (7.4 vs. 6.8) .
  • Orthogonal Validation : Cross-validate results using isothermal titration calorimetry (ITC) for binding affinity and cellular assays (e.g., AML cell lines) for functional activity .
  • Negative Controls : Compare with structurally related inhibitors (e.g., AG-120) to rule off-target effects .

Q. What computational approaches predict the compound’s binding modes to IDH1 or other targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with IDH1’s active site, prioritizing residues R132 and H315 for mutagenesis validation .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the urea-quinoline complex in solvated lipid bilayers .
  • QSAR Modeling : Corrogate substituent effects (e.g., cyano vs. methyl groups) on inhibitory potency using datasets from analogous quinoline-urea derivatives .

Key Considerations for Experimental Design

  • Data Contradiction Analysis : When replication fails (e.g., inconsistent IC50), re-examine purity (>95% via HPLC) and storage conditions (desiccated, -20°C) to exclude degradation .
  • Biological Assays : For cellular uptake studies, employ radiolabeled analogs (e.g., 14C-tagged urea) or fluorescent probes conjugated to the quinoline core .

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